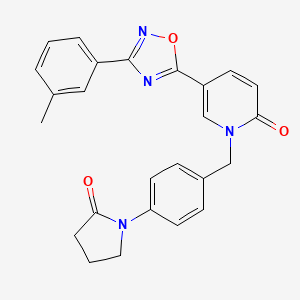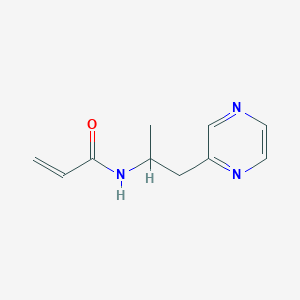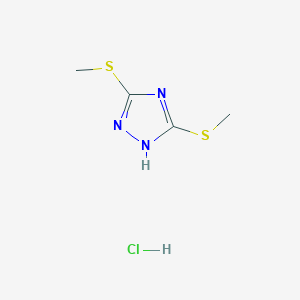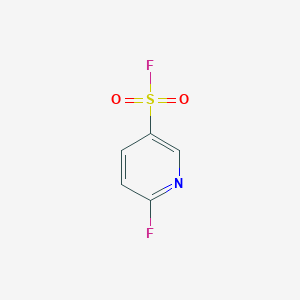
1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H22N4O3 and its molecular weight is 426.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Prediction
The novel synthesis of bicyclic systems incorporating the 1,2,4-oxadiazole ring, similar to the core structure of the compound , has been reported. These systems were synthesized through a one-pot condensation process involving 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes. The synthesized compounds underwent a biological activity prediction using the PASS method, indicating potential bioactivity profiles for such compounds (Kharchenko, Detistov, & Orlov, 2008).
Molecular Structure and Supramolecular Interactions
Research into related compounds with 1,3,4-oxadiazole and pyridine N-oxide structures has led to the understanding of their molecular assembly and interactions. For example, the synthesis of a compound from 4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]pyridine N-oxide and isophthalic acid resulted in molecules linked through hydrogen bonds, forming a supramolecular curved tape. This insight into molecular interactions can guide the design of materials with specific properties (Hou et al., 2008).
Antioxidant Activity
The synthesis of novel derivatives containing the oxadiazole ring has shown significant antioxidant activities. For instance, compounds synthesized with variations in the benzene ring substituents demonstrated potent antioxidant capabilities, outperforming known antioxidants like ascorbic acid in certain assays. This highlights the compound's potential in oxidative stress-related applications (Tumosienė et al., 2019).
Antimicrobial and Anticancer Potential
Several studies have synthesized and evaluated the antimicrobial and anticancer activities of compounds featuring the 1,3,4-oxadiazole moiety. These compounds exhibited strong antimicrobial activity against various bacterial and fungal strains. Moreover, certain derivatives have shown promising anticancer activities, indicating the therapeutic potential of these molecules (Krolenko, Vlasov, & Zhuravel, 2016).
Photoluminescence and Electroluminescence
The incorporation of oxadiazole rings into compounds has been explored for its impact on photoluminescence and electroluminescence properties. Research into Re(I) complexes containing oxadiazole showed that these structures could enhance the luminescence performance, offering potential applications in light-emitting devices (Wang et al., 2007).
Eigenschaften
IUPAC Name |
5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-17-4-2-5-19(14-17)24-26-25(32-27-24)20-9-12-22(30)28(16-20)15-18-7-10-21(11-8-18)29-13-3-6-23(29)31/h2,4-5,7-12,14,16H,3,6,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDXHINQZVLHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=C(C=C4)N5CCCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-[5-chloro-2-(dimethylamino)-1-(4-fluorophenyl)imidazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2505963.png)

![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2505966.png)




![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride](/img/structure/B2505974.png)
![4-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2505975.png)


![2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2505979.png)
